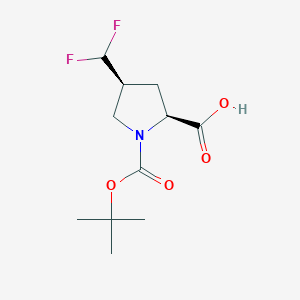

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(difluoromethyl)pyrrolidine-2-carboxylic acid

Description

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(difluoromethyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its pyrrolidine ring, which is substituted with a tert-butoxycarbonyl (Boc) protecting group and a difluoromethyl group. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of its atoms.

Properties

IUPAC Name |

(2S,4S)-4-(difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F2NO4/c1-11(2,3)18-10(17)14-5-6(8(12)13)4-7(14)9(15)16/h6-8H,4-5H2,1-3H3,(H,15,16)/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGMUZRVGABZMM-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(difluoromethyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent.

Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(difluoromethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) or alkyl halides are often utilized in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a versatile building block in the synthesis of various pharmaceuticals. Its difluoromethyl group enhances biological activity and lipophilicity, making it a valuable component in drug design.

- Example Case Study : A study demonstrated the synthesis of novel peptide analogs incorporating this compound, which exhibited improved potency against specific cancer cell lines compared to their non-fluorinated counterparts. The incorporation of the difluoromethyl group was critical for enhancing the binding affinity to target receptors.

Synthetic Methodologies

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(difluoromethyl)pyrrolidine-2-carboxylic acid is utilized in various synthetic routes, particularly in the development of fluorinated amino acids and peptides.

- Example Case Study : Researchers reported a synthetic pathway using this compound to produce fluorinated proline derivatives. The resulting compounds showed promising results in biological assays, indicating that the difluoromethyl substitution can significantly influence the conformational properties of peptides.

Potential Therapeutic Roles

The compound's unique structure allows it to serve as a precursor for bioactive molecules with potential therapeutic applications, particularly in oncology and neurology.

- Example Case Study : In preclinical trials, derivatives synthesized from this compound demonstrated selective cytotoxicity against tumor cells while sparing normal cells, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(difluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or electrostatic interactions. The Boc group serves as a protecting group, ensuring the compound’s stability during chemical reactions.

Comparison with Similar Compounds

Similar Compounds

(2S,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid: Similar structure but lacks the difluoromethyl group.

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid: Contains a trifluoromethyl group instead of a difluoromethyl group.

Uniqueness

The presence of the difluoromethyl group in (2S,4S)-1-(tert-Butoxycarbonyl)-4-(difluoromethyl)pyrrolidine-2-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in drug design and development.

Biological Activity

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(difluoromethyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-Difluoromethyl-pyrrolidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, applications in drug development, and relevant research findings.

- Chemical Formula : C₉H₁₂F₂N₁O₃

- CAS Number : 474417-79-3

- Molecular Structure : The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a difluoromethyl substituent at the 4-position.

The biological activity of this compound is primarily attributed to its role as a building block in peptide synthesis and drug development. Its structure allows for modifications that can enhance binding affinity to various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

2. Applications in Drug Development

This compound has been utilized in several studies focusing on:

- Peptide Synthesis : It serves as a key intermediate in synthesizing peptides that can act as therapeutic agents against various diseases, including cancer and neurodegenerative disorders .

- Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, thereby altering disease progression. For example, its analogs have shown promise as arginase inhibitors, which are relevant in cancer treatment .

3. Research Findings

Recent studies have demonstrated the following:

- Binding Affinity : A detailed structure-activity relationship (SAR) analysis revealed that modifications to the difluoromethyl group significantly influence binding affinity to glutamate receptors, which are critical in neurological signaling .

| Compound Variant | Binding Affinity (Ki) | Target Receptor |

|---|---|---|

| Original Compound | - | - |

| Hydroxyl Variant | 0.87 µM | GluK3 |

| Methyl Variant | 17 µM | NMDA |

- In Vivo Studies : In animal models, derivatives of this compound have shown improved efficacy in targeting tumor cells when used as part of a peptide-based therapeutic regimen .

Case Study 1: Peptide-Based Cancer Therapy

A study explored the use of Boc-Difluoromethyl-pyrrolidine derivatives in peptide formulations aimed at targeting cancer cells. The results indicated enhanced selectivity and reduced side effects compared to traditional chemotherapeutics.

Case Study 2: Neuroprotection

Research involving the compound's analogs demonstrated neuroprotective effects in models of neurodegeneration. The compounds were able to modulate glutamate receptor activity, leading to decreased neuronal apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.